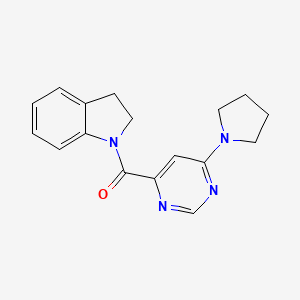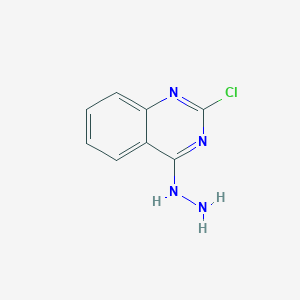
Quinazoline, 2-chloro-4-hydrazinyl-
Overview
Description
Synthesis Analysis
The synthesis of Quinazoline, 2-chloro-4-hydrazinyl- involves the addition of hydrazine hydrate to a suspension of 2,4-dichloroquinazoline in methylene chloride at room temperature. After 8 hours at room temperature, the precipitate is filtered off under suction, washed with water, and dried.
Molecular Structure Analysis
Quinazoline, 2-chloro-4-hydrazinyl- is a member of the quinazoline family, which is known for its unique structure and properties. The molecular weight of this compound is 194.62.
Chemical Reactions Analysis
Quinazoline derivatives have been extensively studied for their H1-antihistaminic activity, offering potential as new classes of antihistamines. Modifications to the 4-amino group significantly impacted their biological activity, highlighting the nuanced role of structural variations in the medicinal potential of quinazoline derivatives.
Physical And Chemical Properties Analysis
Quinazoline, 2-chloro-4-hydrazinyl- is a chemical compound known for its unique structure and properties. It is a member of the quinazoline family.
Scientific Research Applications
- H1-Antihistaminic Activity Notably, novel 1-substituted-4-(3-methylphenyl)-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-ones synthesized from cyclization involving 2-hydrazino-3-(3-methylphenyl)quinazolin-4(3H)-one displayed significant in vivo H1-antihistaminic activity in guinea pigs. Some of these compounds were as potent as the reference standard chlorpheniramine maleate but with minimal sedation effects.
- Anti-inflammatory Potential A study explored novel N-acyl-2-([1,2,4]triazolo[1,5-c]quinazoline-2-yl)-alkyl-(alkaryl-, aryl-)amines. These compounds significantly reduced formalin-induced paw edema in rats, indicating their therapeutic potential as anti-inflammatory agents.
- For instance, 2-amino-4-(hydrazino and hydroxyamino)-6-[(aryl)thio]quinazolines, known for their antimalarial properties, were explored for their antitumor and antimicrobial efficacy. Structural variations significantly impacted their biological activity.
- Additionally, research into triazolo[4,3-c]quinazoline derivatives as DNA intercalators revealed their anticancer activities against HepG2 and HCT-116 cells .
- Synthesis and Pharmacological Exploration For example, novel 4-benzyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones were developed through cyclization of 2-hydrazino-3-benzyl-3H-quinazolin-4-one. These compounds demonstrated pronounced H1-antihistaminic activity in vivo.
Antimicrobial and Antitumor Effects
Mechanism of Action
Safety and Hazards
Future Directions
Derivatives of quinazolines constitute a large group of chemicals with a wide range of biological properties, and many quinazoline derivatives are approved for antitumor clinical use . Today, new quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers .
properties
IUPAC Name |
(2-chloroquinazolin-4-yl)hydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c9-8-11-6-4-2-1-3-5(6)7(12-8)13-10/h1-4H,10H2,(H,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDJYSNMBGNZDHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)Cl)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

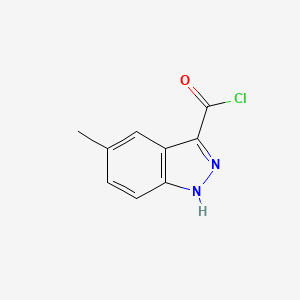
![1-[3-(4-Ethylphenyl)-4-oxoquinazolin-2-yl]piperidine-4-carboxamide](/img/structure/B2550044.png)


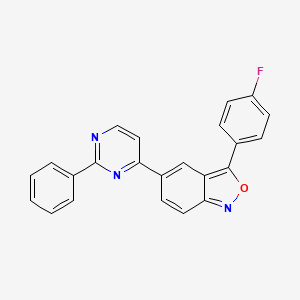
![(6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methanamine hydrochloride](/img/structure/B2550055.png)

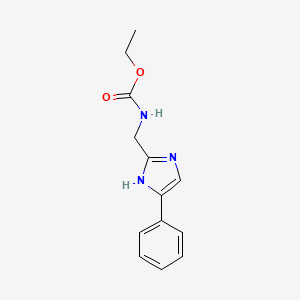

![3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methylquinolin-4(1H)-one](/img/structure/B2550060.png)
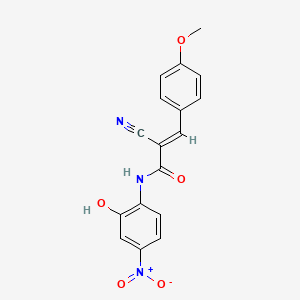

![4-[3-[(2,2,2-Trifluoroacetyl)amino]propyl]benzenesulfonyl fluoride](/img/structure/B2550065.png)
